(5R,8R,9R,10S,11R,13R,14R,17S)-11-hydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
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Overview
Description
The compound “(5R,8R,9R,10S,11R,13R,14R,17S)-11-hydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one” is a complex organic molecule. It features multiple chiral centers and a polycyclic structure, which suggests it may belong to a class of compounds known as steroids or terpenoids. These compounds often have significant biological activity and are of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the polycyclic core and the introduction of functional groups. Common synthetic routes may include:
Cyclization Reactions: To form the polycyclic structure.
Functional Group Transformations: Such as hydroxylation and methylation.
Chiral Synthesis: Using chiral catalysts or starting materials to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of such compounds often involves:
Fermentation Processes: Using microorganisms to produce the compound or its precursors.
Chemical Synthesis: Scaling up laboratory methods to industrial scale, often requiring optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to alcohols.
Substitution: Replacement of functional groups with others, such as halogenation.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation of the hydroxyl groups could yield ketones, while reduction could yield additional alcohols.
Scientific Research Applications
Chemistry
The compound can be used as a starting material or intermediate in the synthesis of other complex molecules.
Biology
It may have biological activity, such as hormone-like effects, due to its structural similarity to steroids.
Medicine
Industry
Used in the production of pharmaceuticals, cosmetics, and other products requiring complex organic molecules.
Mechanism of Action
The mechanism by which the compound exerts its effects would depend on its specific biological activity. Generally, such compounds interact with molecular targets such as enzymes or receptors, modulating their activity and triggering downstream effects.
Comparison with Similar Compounds
Similar Compounds
Cholesterol: A structurally similar steroid with important biological functions.
Testosterone: Another steroid with significant biological activity.
Beta-Carotene: A terpenoid with antioxidant properties.
Uniqueness
The unique combination of functional groups and stereochemistry in the compound may confer specific biological activities or chemical reactivity not found in similar compounds.
Properties
Molecular Formula |
C30H50O3 |
---|---|
Molecular Weight |
458.7 g/mol |
IUPAC Name |
(5R,8R,9R,10S,11R,13R,14R,17S)-11-hydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C30H50O3/c1-19(2)10-9-14-30(8,33)20-11-16-28(6)21(20)18-22(31)25-27(5)15-13-24(32)26(3,4)23(27)12-17-29(25,28)7/h10,20-23,25,31,33H,9,11-18H2,1-8H3/t20-,21+,22+,23-,25+,27-,28+,29+,30+/m0/s1 |
InChI Key |
QFFYREQVSNSSTO-DQTYNPBSSA-N |
SMILES |
CC(=CCCC(C)(C1CCC2(C1CC(C3C2(CCC4C3(CCC(=O)C4(C)C)C)C)O)C)O)C |
Isomeric SMILES |
CC(=CCC[C@](C)([C@H]1CC[C@@]2([C@@H]1C[C@H]([C@H]3[C@]2(CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)O)C)O)C |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1CC(C3C2(CCC4C3(CCC(=O)C4(C)C)C)C)O)C)O)C |
Synonyms |
(11R,20R)-11,20-dihydroxy-24-dammaren-3-one 11,20-dihydroxy-24-dammaren-3-one |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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